An In-Depth Technical Guide to 1-Ethyl-3-methylpiperidin-4-one: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-Ethyl-3-methylpiperidin-4-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 1-Ethyl-3-methylpiperidin-4-one, a heterocyclic ketone with significant potential in synthetic chemistry and drug discovery. Given the specialized nature of this compound, this document synthesizes direct data with insights from closely related analogs to offer a thorough technical resource.
Molecular Structure and Physicochemical Properties
1-Ethyl-3-methylpiperidin-4-one, with the CAS number 3612-16-6, is a derivative of piperidin-4-one featuring an ethyl group at the nitrogen atom (position 1) and a methyl group at position 3. The presence of these substituents significantly influences its steric and electronic properties, impacting its reactivity and potential biological activity.
The core structure consists of a six-membered piperidine ring, which typically adopts a chair conformation to minimize steric strain. The substituents' axial or equatorial positioning will further dictate the molecule's conformational preferences and reactivity.
Table 1: Physicochemical Properties of 1-Ethyl-3-methylpiperidin-4-one
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
| Boiling Point | 72°C at 7.6 mmHg | [2] |
| Density | 0.942 g/cm³ | [2] |
| Refractive Index | 1.4600 | [2] |
| Appearance | Light yellow to yellow liquid | [2] |
Synthesis Strategies: A Perspective on N-Substituted Piperidones
While specific, detailed synthetic procedures for 1-Ethyl-3-methylpiperidin-4-one are not extensively documented in readily available literature, its synthesis can be logically inferred from established methods for analogous N-substituted 4-piperidones. The primary approach involves the cyclization of acyclic precursors.
A plausible and industrially scalable method is the ring-closing reaction of a primary amine with a suitable diketone or its equivalent.[3] For 1-Ethyl-3-methylpiperidin-4-one, this would involve the reaction of ethylamine with a derivative of 1,5-dihalopentan-3-one.
Another versatile approach is the Mannich condensation, which is widely used for the synthesis of piperidin-4-one derivatives.[4][5] This one-pot reaction typically involves an aldehyde, a primary amine, and a ketone with at least two α-hydrogens.
Conceptual Synthetic Workflow:
The following diagram illustrates a generalized synthetic approach for N-substituted piperidones, which can be adapted for 1-Ethyl-3-methylpiperidin-4-one.
Caption: Generalized synthetic workflow for N-substituted piperidones.
Chemical Reactivity and Derivatization
The reactivity of 1-Ethyl-3-methylpiperidin-4-one is primarily dictated by the ketone functional group and the tertiary amine.
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Reactions at the Carbonyl Group: The ketone at the 4-position is susceptible to nucleophilic attack. This allows for a wide range of derivatizations, including:
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Reduction: The ketone can be reduced to the corresponding alcohol, 1-ethyl-3-methylpiperidin-4-ol, using standard reducing agents like sodium borohydride.
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Reductive Amination: Reaction with amines in the presence of a reducing agent can introduce diverse substituents at the 4-position.[6]
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Wittig Reaction: Conversion of the carbonyl to an alkene is a feasible transformation.
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Formation of Imines and Enamines: The ketone can react with primary and secondary amines, respectively, to form imines and enamines, which are versatile synthetic intermediates.
-
-
Reactions at the α-Carbon: The presence of α-hydrogens at positions 3 and 5 allows for enolate formation under basic conditions. This enables a variety of alkylation and condensation reactions, further expanding the synthetic utility of this scaffold.
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The Role of the Nitrogen Atom: The tertiary amine is basic and can be protonated to form a piperidinium salt. Its nucleophilic character is somewhat sterically hindered by the ethyl group.
Spectroscopic Characterization
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¹H NMR: The spectrum would be complex due to the asymmetry introduced by the methyl group at the 3-position. One would expect to see signals corresponding to the ethyl group (a quartet and a triplet), the methyl group (a doublet), and a series of multiplets for the piperidine ring protons. The chemical shifts of the protons adjacent to the carbonyl group and the nitrogen atom would be deshielded.
-
¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon would appear at a characteristic downfield shift (around 208-212 ppm).
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IR Spectroscopy: A strong absorption band in the region of 1710-1725 cm⁻¹ would be indicative of the C=O stretch of the saturated ketone. C-N stretching vibrations would be observed in the fingerprint region.
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 141. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the piperidine ring.
Applications in Research and Drug Development
The piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry, appearing in a wide array of biologically active molecules.[4] These compounds have been investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: Derivatives of piperidin-4-one have shown promise as anticancer agents.[7][8]
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Antiviral and Anti-HIV Activity: The piperidone nucleus is a key structural feature in some antiviral and anti-HIV compounds.[4]
-
Central Nervous System (CNS) Active Agents: The piperidine ring is a common motif in drugs targeting the CNS, and derivatives of 1-Ethyl-3-methylpiperidin-4-one could be explored for their potential as analgesics, anticonvulsants, or anxiolytics.
The specific substitution pattern of 1-Ethyl-3-methylpiperidin-4-one makes it an attractive starting material for the synthesis of novel, lead-like molecules for drug discovery programs. Its derivatization potential allows for the systematic exploration of the structure-activity relationship (SAR) of new chemical entities.
Experimental Protocol: General Procedure for Reductive Amination of a 4-Piperidone
This protocol is a generalized procedure based on established methods for the reductive amination of N-substituted 4-piperidones and serves as a starting point for the derivatization of 1-Ethyl-3-methylpiperidin-4-one.[6]
-
Dissolution: Dissolve 1-Ethyl-3-methylpiperidin-4-one (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or methanol.
-
Acidification: Add a few drops of acetic acid to catalyze the formation of the iminium intermediate.
-
Reduction: To the stirring solution, add a mild reducing agent such as sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise. The choice of reducing agent is critical to avoid the reduction of the ketone before iminium ion formation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Safety and Handling
While specific toxicity data for 1-Ethyl-3-methylpiperidin-4-one is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related piperidinone compounds, it may be harmful if swallowed, cause skin irritation, and serious eye damage.[9] It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-Ethyl-3-methylpiperidin-4-one is a valuable heterocyclic building block with significant potential for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. While detailed studies on this specific molecule are limited, its chemical properties and reactivity can be reliably inferred from the extensive body of knowledge on related piperidin-4-one derivatives. This guide provides a foundational understanding for researchers looking to explore the synthetic utility of this promising compound.
References
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ChemBK. (2024, April 9). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
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PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
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Journal of Al-Nahrain University. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. Retrieved from [Link]
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Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]
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PubChem. (n.d.). 4-Piperidinone, 3-ethyl-1-methyl-. Retrieved from [Link]
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ResearchGate. (n.d.). A comparison between 1-methylpiperidin-4-one and.... Retrieved from [Link]
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Autech Industry Co.,Limited. (n.d.). 5-Methyl Pyrazine-2-Carboxylic Acid Manufacturer & Supplier in China. Retrieved from [Link]
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PubChem. (n.d.). 7-Methoxy-4-Methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-(1,3)oxazino(3,2-d)pyrido(1,2-a)pyrazine-9-carboxylic acid, (4R,12AS)-. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 4-Piperidone synthesis. Retrieved from [Link]
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